125-Fold Reduction in BRPF1 Binding Affinity in Cell-Free TR-FRET Assay
In a direct head-to-head comparison, GSK9311 shows a significant, quantifiable reduction in potency for the BRPF1 bromodomain when compared to its active structural analog GSK6853 . This reduction is critical for its function as a negative control .
| Evidence Dimension | BRPF1 Bromodomain Binding Affinity (Cell-Free) |
|---|---|
| Target Compound Data | pIC50 = 6.0 |
| Comparator Or Baseline | GSK6853: pIC50 = 8.1 |
| Quantified Difference | 125-fold reduced potency |
| Conditions | Ligand competition binding assay by TR-FRET |
Why This Matters
This quantitative difference confirms GSK9311's role as an inactive control, enabling researchers to distinguish specific BRPF1-mediated effects from off-target or assay background signals.
